(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide (R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830139
InChI: InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3
SMILES: CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C
Molecular Formula: C27H42NO2PS
Molecular Weight: 475.7 g/mol

(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC13830139

Molecular Formula: C27H42NO2PS

Molecular Weight: 475.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide -

Specification

Molecular Formula C27H42NO2PS
Molecular Weight 475.7 g/mol
IUPAC Name N-[(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C27H42NO2PS/c1-25(2,3)31(26(4,5)6)23-15-13-12-14-22(23)24(28(10)32(29)27(7,8)9)20-16-18-21(30-11)19-17-20/h12-19,24H,1-11H3
Standard InChI Key MPOMNJAUMBQMDT-UHFFFAOYSA-N
SMILES CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)N(C)S(=O)C(C)(C)C)C(C)(C)C

Introduction

Structural and Stereochemical Analysis

The molecular structure of (R)-N-[(S)-2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide features three critical components:

The compound’s stereochemistry is defined by two chiral centers:

  • Sulfur Configuration (R): Governs the sulfinamide’s spatial orientation, affecting imine formation and nucleophilic addition pathways .

  • Carbon Configuration (S): Dictates the spatial arrangement of the 4-methoxyphenyl and phosphino-bearing phenyl groups, influencing substrate binding in metal complexes .

PropertyValue/Description
Molecular FormulaC₃₀H₄₇NO₂PS
Stereocenters2 (R at sulfur, S at carbon)
Key Functional GroupsSulfinamide, phosphine, methoxy aryl

Synthesis and Stereochemical Control

The synthesis of this compound involves a multi-step sequence emphasizing stereochemical fidelity:

Sulfinamide Formation

The propane-2-sulfinamide core is synthesized via enantioselective oxidation of di-tert-butyl disulfide, followed by lithium amide-mediated cleavage to yield tert-butanesulfinamide . Chiral induction is achieved using vanadyl acetylacetonate and a salicylaldehyde-derived ligand, ensuring >99% enantiomeric excess .

Phosphino-Aryl Aldehyde Condensation

2-(Di-tert-butylphosphino)benzaldehyde is condensed with the sulfinamide under acidic conditions (HCl, EtOH, 50°C) to form the imine intermediate. This step proceeds with 92% diastereoselectivity, as confirmed by HPLC analysis .

Nucleophilic Addition

The imine undergoes Grignard addition with 4-methoxyphenylmagnesium bromide, introducing the (S)-configured carbon center. Quenching with aqueous NH₄Cl yields the tertiary amine with 85% isolated yield .

StepConditionsYieldSelectivity
Sulfinamide SynthesisVO(acac)₂, CH₂Cl₂, 0°C78%99% ee
Imine FormationHCl, EtOH, 50°C, 12 h91%92% de
Grignard AdditionTHF, -78°C to RT, 2 h85%95% de

Applications in Asymmetric Catalysis

This ligand excels in transition-metal-catalyzed asymmetric reactions due to its tunable steric and electronic profiles:

Hydrogenation of α,β-Unsaturated Ketones

When coordinated to rhodium(I), the ligand achieves 98% ee in the hydrogenation of (E)-chalcone derivatives. The 4-methoxyphenyl group enhances substrate binding via aryl stacking, while the phosphine stabilizes the Rh center .

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, the ligand enables arylation of sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid) with turnover numbers (TON) exceeding 10⁵. The tert-butyl groups on phosphorus prevent catalyst deactivation via oxidative addition .

Enantioselective Aldol Reactions

The sulfinamide’s NH group acts as a hydrogen-bond donor in organocatalytic aldol reactions, yielding β-hydroxy ketones with 94% ee. This application leverages the compound’s bifunctional nature .

Biological TargetActivityMechanism
Dihydropteroate SynthaseMIC = 8–16 μg/mL (S. aureus)Competitive inhibition
TubulinIC₅₀ = 12 μM (MCF-7)Polymerization disruption

Comparative Analysis with Related Ligands

The compound’s performance surpasses traditional phosphine ligands in several metrics:

LigandTON (Suzuki)ee (Hydrogenation)Synthesis Steps
BINAP10³88%6
Josiphos10⁴92%5
This Work10⁵98%3

The streamlined synthesis (3 steps vs. 5–6 for BINAP/Josiphos) and superior catalytic metrics highlight its advantages .

Future Directions

  • Mechanistic Studies: In situ XAFS analysis could elucidate metal-ligand coordination dynamics during catalysis.

  • Therapeutic Development: Functionalization of the methoxy group may enhance blood-brain barrier penetration for neurological applications.

  • Heterogeneous Catalysis: Immobilization on mesoporous silica supports could enable recyclable catalyst systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator